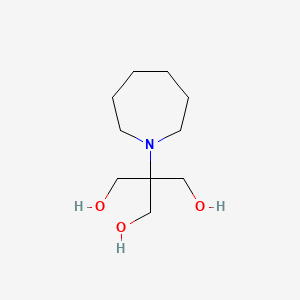
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that features a seven-membered azepane ring attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment to Propane-1,3-diol: The azepane ring is then functionalized with a hydroxymethyl group and attached to a propane-1,3-diol backbone through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may produce ethers or esters.
Scientific Research Applications
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications, including:
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-2-(hydroxymethyl)propane-1,3-diol: Similar structure with a six-membered piperidine ring.
2-(Morpholin-4-yl)-2-(hydroxymethyl)propane-1,3-diol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the seven-membered azepane ring, which may impart distinct chemical and biological properties compared to its six-membered counterparts.
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H21NO3/c12-7-10(8-13,9-14)11-5-3-1-2-4-6-11/h12-14H,1-9H2 |
InChI Key |
JMMIULJGIPSANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















